molecular formula C13H18F3N3O B2705409 4,5-Dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine CAS No. 2379946-98-0

4,5-Dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine

Cat. No. B2705409
CAS RN: 2379946-98-0
M. Wt: 289.302
InChI Key: YQQNUZQZHYKNJW-UHFFFAOYSA-N
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Description

The compound “4,5-Dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Pyrimidines can undergo various reactions. For example, they can react with organolithium reagents, and the reaction is highly regioselective, favoring the formation of C-4 substituted products . The specific reactions that this compound can undergo would depend on the reaction conditions and the reagents used.

Scientific Research Applications

Chemical and Structural Properties

Pyrimidines, including derivatives similar to 4,5-Dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine, play a crucial role in biology and medicine, serving as foundational structures in DNA bases. Research highlights the importance of molecular recognition processes, particularly hydrogen bonding, in the targeted drug action of pharmaceuticals containing pyrimidine functionalities. The structural analysis of pyrimidine compounds reveals insights into tautomerism, crystalline forms, and disorder, providing essential knowledge for drug design and development (Rajam et al., 2017).

Interaction with Iodine

The interaction of pyrimidine derivatives with molecular iodine has been studied, revealing the formation of complexes that may have implications for antithyroid drug design. Structural characterization of these complexes offers insights into potential therapeutic applications and the design of new drugs with improved efficacy and specificity (Chernov'yants et al., 2011).

Corrosion Inhibition Properties

Piperidine derivatives, related to the structure of 4,5-Dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine, have been explored for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors and inhibition efficiencies, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

Self-Association in Aqueous Solution

The self-association properties of pyrimidine and its methyl derivatives in aqueous solutions have been investigated, highlighting the effects of dimerization and polymerization on their spectral behaviors. These findings have implications for understanding the biological interactions and functionalities of pyrimidine derivatives in cellular environments (Peral & Gallego, 1995).

Nonlinear Optical Properties

Research into thiopyrimidine derivatives has unveiled their significant potential in nonlinear optics (NLO) fields, due to their structural properties and electronic interactions. This opens up new avenues for the application of pyrimidine derivatives in optoelectronic devices and materials science (Hussain et al., 2020).

properties

IUPAC Name

4,5-dimethyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-8-9(2)18-7-19-12(8)20-11(13(14,15)16)10-3-5-17-6-4-10/h7,10-11,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQNUZQZHYKNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC(C2CCNCC2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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